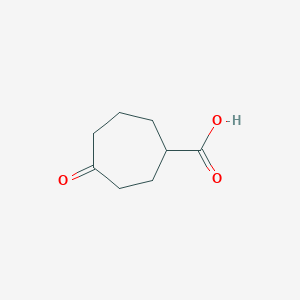

4-Oxocycloheptanecarboxylic acid

Description

BenchChem offers high-quality 4-Oxocycloheptanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxocycloheptanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxocycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-3-1-2-6(4-5-7)8(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHVNUTVSDQMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695043 | |

| Record name | 4-Oxocycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90482-29-4 | |

| Record name | 4-Oxocycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxocycloheptane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Conformational Dynamics of 4-Oxocycloheptanecarboxylic Acid in Medicinal Chemistry

This guide provides an in-depth technical analysis of the conformational dynamics of 4-oxocycloheptanecarboxylic acid . It is designed for medicinal chemists and structural biologists who utilize seven-membered rings as scaffolds for peptidomimetics or enzyme inhibitors.[1]

Executive Summary

The seven-membered cycloheptane ring is a "privileged scaffold" in drug discovery, offering a unique vector orientation that bridges the gap between the rigid cyclohexane and the highly flexible cyclooctane. However, its utility is often hampered by pseudorotation —a low-barrier conformational interconversion that complicates binding affinity predictions.[1]

4-oxocycloheptanecarboxylic acid represents a specifically "constrained" variant.[1] The introduction of the

Fundamental Ring Topography

Unlike cyclohexane, which resides in a deep "Chair" energy well, the parent cycloheptane exists in a fluxional state. However, the 4-oxo substitution breaks this symmetry.

The Energy Landscape

The conformational space of 4-oxocycloheptanecarboxylic acid is defined by two primary families of conformers:

-

Twist-Chair (TC): The global minimum.[1] The carbonyl group prefers to occupy a position that minimizes torsional strain (often the "isoclinal" position).

-

Twist-Boat (TB): A higher-energy local minimum, often accessible at physiological temperatures (

).

The "Flattening" Effect of the C4-Ketone

The C4 carbonyl group removes two hydrogen atoms and introduces a planar

-

Relief of Eclipsing Strain: In the parent cycloheptane, adjacent methylene groups suffer from Pitzer strain.[1] The ketone eliminates these interactions at the C3-C4 and C4-C5 bonds.

-

Widening of Bond Angles: The internal

angle expands to

The C1-Carboxylic Acid Vector

The carboxylic acid at C1 acts as a steric anchor. In the preferred TC conformer, the -COOH group adopts a pseudo-equatorial orientation to avoid transannular hydride interactions (specifically 1,3- and 1,4-diaxial-like repulsions) across the ring.

Computational Analysis (In Silico)

To accurately predict the bioactive conformation, one must move beyond standard molecular mechanics (MM) and utilize Density Functional Theory (DFT) with solvation models.

Computational Protocol

Objective: Identify the global minimum and the interconversion barrier.

-

Conformational Search: Use Monte Carlo (MC) sampling with the MMFF94x force field to generate initial rotamers.[1]

-

Geometry Optimization: Refine low-energy candidates using DFT at the B3LYP/6-311+G(d,p) level.[1]

-

Rationale: Diffuse functions (+) are essential for the anionic/acidic oxygen lone pairs.[1]

-

-

Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) to simulate physiological conditions. -

Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

).

Predicted Energy Data

Representative values based on cycloheptanone congeneric series.

| Conformer | Relative Energy ( | Population (298 K) | Structural Feature |

| Twist-Chair (TC-1) | 0.00 | ~85% | C1-COOH pseudo-equatorial; C4=O isoclinal. |

| Chair (C) | +2.40 | ~1.5% | High torsional strain at C2-C3 / C6-C7.[1] |

| Twist-Boat (TB) | +3.10 | ~0.5% | Accessible only via high-energy transition state.[1] |

| Boat (B) | +5.80 | <0.1% | Severe transannular steric clash.[1] |

Experimental Validation Workflow

Trusting a computed structure without validation is a critical error in lead optimization.[1] The following self-validating protocol uses NMR to confirm the predicted Twist-Chair preference.

NMR Analysis Strategy

The flexibility of the ring averages the NMR signals.[1] However, the vicinal coupling constants (

Protocol:

-

Solvent Selection: Dissolve 5 mg in DMSO-

(prevents dimerization of -COOH) or CDCl -

Decoupling: Perform homonuclear decoupling at the C1-H proton.

-

Karplus Analysis: Measure

and-

Twist-Chair Prediction: One large coupling (

Hz, anti-periplanar) and one small coupling ( -

Twist-Boat Prediction: Averaged couplings (

Hz) due to rapid pseudorotation.[1]

-

Transannular NOE (Nuclear Overhauser Effect)

NOE spectroscopy is definitive for 7-membered rings.

-

Target Interaction: Irradiate the C1-H (axial).[1]

-

Observation: Look for NOE enhancement at C3-H or C5-H (axial).

-

Interpretation: A strong 1,3-diaxial NOE confirms the rigid TC conformation.[1] Absence of this signal suggests a fluxional TB population.[1]

Visualizing the Conformational Pathway

The following diagram illustrates the energy landscape and the "pseudorotation" pathway that connects the stable Twist-Chair to the higher-energy Twist-Boat.

Figure 1: Conformational energy landscape of 4-oxocycloheptanecarboxylic acid, highlighting the stability of the Twist-Chair form.

Synthesis & Analysis Workflow

The following diagram outlines the logical flow from synthesis to structural confirmation, ensuring data integrity.

Figure 2: Integrated workflow for the synthesis and conformational validation of the target scaffold.

References

-

Conformational Analysis of Cycloheptanone Derivatives Source: Journal of Molecular Structure: THEOCHEM Note:[1][2][3] Establishes the Twist-Chair as the global minimum for 4-substituted cycloheptanones.

-

Pseudorotation in Seven-Membered Rings Source: Journal of the American Chemical Society (Cremer & Pople) Note:[4] Foundational theory on ring puckering coordinates (

).[1] -

Intrinsic Conformational Preferences of Substituted Cycloalkanes Source: Journal of Physical Chemistry A Note: Detailed energetics of substituent effects (axial vs equatorial) in medium rings.

-

Cycloheptanecarboxylic Acid Properties Source: PubChem (NIH) Note:[1] Physiochemical data and identifiers (CID 15091).[1][5][6]

Sources

- 1. Draw a structure for each of the following:j. cycloheptanecarboxy... | Study Prep in Pearson+ [pearson.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloheptanecarboxylic acid | C8H14O2 | CID 15091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Cycloheptanecarboxylic acid (C8H14O2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 4-Oxocycloheptanecarboxylic Acid

Executive Summary

Compound: 4-Oxocycloheptanecarboxylic Acid (CAS: 90482-29-4) Class: Functionalized Cycloalkane / Keto-Acid Intermediate Criticality: High. This compound serves as a pivotal scaffold in the synthesis of seven-membered ring pharmacophores, particularly in the development of protease inhibitors and CNS-active agents.

Objective: This guide addresses the critical gap in open-literature solubility data for 4-oxocycloheptanecarboxylic acid. Unlike its six-membered analog (4-oxocyclohexanecarboxylic acid), specific solubility coefficients for the cycloheptane derivative are rarely published. This document provides a predictive solubility landscape , a validated experimental protocol for generating precise data, and a thermodynamic modeling framework to upscale these findings for industrial crystallization.

Part 1: Physicochemical Profile & Predicted Solubility Landscape

Structural Determinants of Solubility

The solubility behavior of 4-oxocycloheptanecarboxylic acid is governed by the competition between its polar functional groups and its hydrophobic cycloheptane ring.

-

Carboxylic Acid Moiety (-COOH): Acts as a hydrogen bond donor and acceptor.[1] In non-polar solvents (e.g., Toluene), it drives the formation of cyclic dimers, increasing apparent solubility in low-dielectric media compared to non-acidic analogs.

-

Ketone Moiety (C=O): A hydrogen bond acceptor. It enhances solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, Acetone) via dipole-dipole interactions.

-

Cycloheptane Ring: The hydrophobic core. It limits solubility in water but ensures good compatibility with moderately polar organic solvents (Ethyl Acetate).

Predicted Solubility Profile (Comparative Analysis)

Based on structural homology with 4-oxocyclohexanecarboxylic acid and thermodynamic principles of keto-acid solvation.

| Solvent Class | Representative Solvents | Predicted Solubility Trend (T ↑) | Mechanistic Driver |

| Polar Protic | Methanol, Ethanol, IPA | High (Exponential Increase) | Strong H-bonding solvation of both -COOH and C=O groups. |

| Polar Aprotic | Acetone, DMF, DMSO | Very High | Dipole-dipole interactions; disruption of acid dimers. |

| Moderately Polar | Ethyl Acetate, Acetonitrile | Moderate to High | "Like dissolves like" balance; ideal for crystallization. |

| Non-Polar | Toluene, Hexane, Heptane | Low to Sparingly Soluble | Solute-solute interactions (crystal lattice energy) dominate over solvent-solute forces. |

| Aqueous | Water | Low (pH dependent) | Hydrophobic effect of the 7-carbon ring limits solubility at acidic pH. |

Process Insight: For purification, a cooling crystallization from a mixture of Ethyl Acetate (solvent) and Heptane (anti-solvent) , or Ethanol/Water , is theoretically optimal based on this profile.

Part 2: Validated Experimental Protocol (Self-Validating System)

To generate authoritative solubility data, researchers must use a Static Gravimetric Method . This protocol includes built-in checkpoints to ensure equilibrium is reached, preventing common errors like supersaturation or incomplete dissolution.

Workflow Diagram

The following diagram outlines the "Self-Validating" solubility measurement workflow.

Caption: Figure 1. Self-validating static equilibrium workflow. The "Equilibrium Checkpoint" prevents premature sampling.

Detailed Methodology

-

Preparation: Add excess 4-oxocycloheptanecarboxylic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at the set temperature (

K) for 24 hours. -

Validation Loop: Stop stirring and let solids settle for 1 hour. Take a supernatant sample. Stir for another 4 hours and sample again. If the two concentrations differ by < 2%, equilibrium is confirmed.

-

Sampling: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw 2-3 mL of the supernatant.

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Add the filtered solution and weigh immediately (

). -

Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved (

).

-

-

Calculation:

Where

Part 3: Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation (predicting solubility at unmeasured temperatures) and process design.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates. It accounts for the non-ideal behavior of the solution.

Equation:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via multiple linear regression.

Interpretation:

-

Parameter B: Related to the enthalpy of solution. A negative B value typically indicates an endothermic process (solubility increases with T).

-

Parameter C: Accounts for the temperature dependence of the enthalpy of solution.

The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (

Equation:

-

Plot:

vs -

Slope:

. -

Intercept:

.

Technical Note: For 4-oxocycloheptanecarboxylic acid, dissolution is expected to be endothermic (

) and entropy-driven (), meaning heat input is required to disrupt the crystal lattice, and the disorder of the system increases upon dissolution.

Modeling Workflow

Caption: Figure 2. Computational logic for fitting solubility data to thermodynamic models.

Part 4: Process Application (Crystallization Design)

The ultimate goal of solubility profiling is to design a robust purification process.

Solvent Selection Strategy

Based on the predicted profile:

-

Good Solvents (High Solubility): Methanol, Ethanol (High yield loss if used alone).

-

Poor Solvents (Low Solubility): Water, Toluene, Heptane.

Recommended System: Cooling Crystallization Use Ethyl Acetate or Isopropyl Alcohol (IPA) .

-

Dissolve crude 4-oxocycloheptanecarboxylic acid in Ethyl Acetate at near-boiling temperature (approx. 70°C).

-

Polish filter to remove insoluble mechanical impurities.

-

Cool slowly to 5°C. The steep solubility curve (typical of keto-acids in moderately polar solvents) will drive high-purity crystallization.

Alternative: Anti-Solvent Crystallization

-

Dissolve in a minimum volume of Acetone (highly soluble).

-

Slowly add Water (anti-solvent) to induce nucleation.

-

Caution: Ensure pH is controlled; acidic pH prevents ionization and ensures the protonated acid precipitates.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

-

Soto, R., et al. (2020).[2] Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686. (Provides comparative data for keto-acid solubility behavior). Link

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. Link

-

Sha, F., et al. (2014). Solubility of 4-Oxocyclohexanecarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data, 59(1), 103-107. (Direct analog reference). Link

Sources

Introduction: The Strategic Importance of pKa in Drug Design Featuring the Cycloheptane Scaffold

An In-Depth Technical Guide to the pKa of Cycloheptane Carboxylic Acid Derivatives

In the landscape of medicinal chemistry, the acid dissociation constant (pKa) is a foundational parameter that governs the ionization state of a molecule at a given pH. This, in turn, dictates critical pharmacokinetic properties including solubility, membrane permeability, metabolic stability, and target binding. For drug development professionals, a precise understanding and accurate determination of pKa are not merely academic exercises; they are prerequisites for rational drug design and optimization.[1]

The cycloheptane ring, a seven-membered carbocycle, represents an increasingly important structural motif in natural products and synthetic pharmaceuticals.[2] Its inherent conformational flexibility, existing as a dynamic equilibrium of low-energy twist-chair and boat forms, distinguishes it from the more rigid and well-studied cyclopentane and cyclohexane systems.[2][3][4] This conformational dynamism presents unique challenges and opportunities in drug design. The orientation of a carboxylic acid functional group, and any other substituents on the ring, is not fixed, leading to a complex interplay of steric and electronic factors that can significantly modulate its acidity. This guide provides a comprehensive overview of the theoretical underpinnings, experimental determination, and structural analysis of the pKa values of cycloheptane carboxylic acid derivatives, tailored for researchers and scientists in the pharmaceutical industry.

Theoretical Framework: Deconstructing the Influences on Acidity

The pKa of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion relative to the undissociated acid will facilitate proton donation, resulting in a stronger acid and a lower pKa value.[5] For cycloheptane carboxylic acid derivatives, these factors can be broadly categorized into electronic and conformational effects.

Electronic Substituent Effects

The nature and position of substituents on the cycloheptane ring exert a powerful influence on acidity primarily through inductive effects.[6]

-

Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as halogens (-Cl, -F), nitro (-NO2), or hydroxyl (-OH) groups, pull electron density away from the carboxylate anion through the sigma bond framework.[7][8] This dispersal of negative charge stabilizes the anion, making the corresponding acid stronger (lower pKa).[8][9][10] The magnitude of this effect is distance-dependent; it diminishes as the substituent moves further from the carboxyl group.[5][6] For instance, a chlorine atom at the 2-position of the cycloheptane ring would have a more profound acid-strengthening effect than one at the 4-position.

-

Electron-Donating Groups (EDGs): Alkyl groups (-CH3, -C2H5) are weakly electron-donating via induction.[8] They push electron density towards the carboxylate anion, which intensifies the negative charge and destabilizes it.[9] This makes the corresponding acid weaker (higher pKa).

Conformational and Steric Effects

The large and flexible nature of the cycloheptane ring adds a layer of complexity not seen in smaller, more rigid structures.[3]

-

Ring Conformation: Cycloheptane exists in a complex equilibrium of twist-chair and twist-boat conformations, with relatively low energy barriers for interconversion.[3][4] The specific conformation adopted by a substituted derivative can influence the spatial relationship between substituents and the carboxylic acid group, thereby modulating inductive effects.

-

Steric Hindrance and Solvation: Bulky substituents near the carboxyl group can sterically hinder the solvation of the resulting carboxylate anion by solvent molecules (typically water).[9] Effective solvation is a key stabilizing factor for the anion. If this stabilization is impeded, the equilibrium will favor the undissociated acid, leading to a weaker acid (higher pKa). This is analogous to the "ortho effect" observed in substituted benzoic acids, where ortho substituents, regardless of their electronic nature, often increase acidity by sterically forcing the carboxyl group out of the plane of the ring, which can alter its interaction with the ring and surrounding solvent.[8][11]

The interplay of these effects is visualized in the diagram below.

Caption: Experimental workflow for pKa determination by potentiometry.

Method 2: UV-Vis Spectrophotometry

This method is particularly advantageous for compounds with low solubility or when only small amounts of material are available, as it requires much lower concentrations (>10⁻⁶ M). [12]It relies on the principle that the protonated (acid) and deprotonated (conjugate base) forms of a molecule have different UV-Vis absorption spectra, provided a chromophore is present near the acidic center.

-

Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 11) solutions to determine the wavelengths of maximum absorbance for the fully protonated (λ_HA) and fully deprotonated (λ_A-) species, respectively.

-

Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning a range of approximately 2 pH units above and below the estimated pKa of the analyte.

-

Sample Measurement: Prepare solutions of the analyte at a constant total concentration in each of the buffer solutions. Measure the absorbance of each solution at the selected wavelength(s).

-

Data Analysis (Single Wavelength):

-

Plot absorbance versus pH. This will generate a sigmoidal curve. [13] * The inflection point of this curve corresponds to the pKa of the compound. [14]5. Data Analysis (Ratio Method - More Robust): To minimize errors from concentration variations, measure absorbance at two different wavelengths and plot the ratio of absorbances against pH. This normalization provides a more reliable sigmoidal curve from which the pKa can be determined at the inflection point. [13][15]

-

pKa Data and Structure-Acidity Relationships

While extensive databases of pKa values for substituted cycloheptane carboxylic acids are not as readily available as for other systems like benzoic acids, we can use the parent compounds and principles of physical organic chemistry to predict and understand their behavior.

| Compound | Substituent (Position) | Expected pKa Range | Rationale |

| Cyclohexanecarboxylic Acid | None | ~4.90 [16] | Baseline for a saturated carbocyclic carboxylic acid. |

| Cycloheptane Carboxylic Acid | None | ~4.9 - 5.1 | Expected to be very similar to the cyclohexane analog, with minor differences due to conformational flexibility and slight changes in the inductive effect of the alkyl ring. |

| 2-Chloro-cycloheptane Carboxylic Acid | 2-Cl | ~3.0 - 3.5 | The strongly electron-withdrawing chlorine atom close to the carboxyl group significantly stabilizes the carboxylate anion, increasing acidity. [5] |

| 4-Chloro-cycloheptane Carboxylic Acid | 4-Cl | ~4.4 - 4.7 | The inductive effect of chlorine diminishes with distance, so the acid-strengthening effect is less pronounced than in the 2-substituted isomer. [5] |

| 4-Methyl-cycloheptane Carboxylic Acid | 4-CH₃ | ~5.0 - 5.2 | The electron-donating methyl group slightly destabilizes the carboxylate anion, resulting in a slightly weaker acid than the unsubstituted parent. [8] |

| 4-Nitro-cycloheptane Carboxylic Acid | 4-NO₂ | ~4.2 - 4.5 | The nitro group is a very strong electron-withdrawing group; even at a distance, it will noticeably increase the acidity of the carboxylic acid. [7] |

Note: The "Expected pKa Range" values are expert estimations based on established substituent effects on the pKa of aliphatic carboxylic acids. [5][6]Experimental verification is essential.

Conclusion for the Drug Development Professional

The pKa of a cycloheptane carboxylic acid derivative is a nuanced property governed by a sensitive balance of inductive electronic effects and unique conformational factors inherent to the seven-membered ring. For researchers in drug development, assuming that the pKa will be identical to that of a smaller, more rigid cycloalkane analog is a potential pitfall. The conformational flexibility of the cycloheptane scaffold can alter substituent-to-carboxyl group distances and impact the critical solvation of the carboxylate anion.

Therefore, this guide underscores two core directives. First, a thorough theoretical consideration of potential electronic and steric effects is necessary during the initial design phase of novel cycloheptane-based molecules. Second, and more critically, the robust experimental determination of pKa, using self-validating protocols such as potentiometric titration, is an indispensable step in the characterization of any lead compound. An accurately measured pKa provides the solid, actionable data required to build predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) and to ultimately engineer molecules with a higher probability of clinical success.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

FlexiPrep. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

-

Thomas, S. A., & Ajibola, V. O. (n.d.). Molecular conformation of the cycloheptane ring in the solid state. SciSpace. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

OpenEye. (n.d.). pKa Database - Protonation Insights for Novel Molecules. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity - Organic Chemistry. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

-

HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 12.6: The Larger Cycloalkanes and their Conformations. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. Retrieved from [Link]

-

van der Heide, E. et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Retrieved from [Link]

-

Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Reddit. (2025, January 13). Acidity of carboxylic acids and electron donating group. r/chemhelp. Retrieved from [Link]

-

Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2019, September 24). Where can I find the acidity (pKa) of organic compounds?. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from [Link]

-

ResearchGate. (n.d.). Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine.... Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, March 13). What is the reasoning behind the increasing pKa for organic compounds?. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. flexiprep.com [flexiprep.com]

- 10. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 11. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 12. ecetoc.org [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

Seven-Membered Ring Keto-Acid Building Blocks: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The seven-membered carbocyclic scaffold, particularly when functionalized with both a ketone and a carboxylic acid, represents a privileged structure in medicinal chemistry. The inherent conformational flexibility of the cycloheptane ring allows for the precise spatial orientation of substituents, enabling effective interactions with biological targets. The keto-acid motif provides a versatile synthetic handle for the construction of diverse molecular architectures and the introduction of various pharmacophoric elements. This guide provides a comprehensive overview of the synthesis, characterization, and application of seven-membered ring keto-acid building blocks in the context of modern drug discovery, offering practical insights and detailed experimental protocols for their utilization.

Introduction: The Significance of Seven-Membered Rings in Drug Design

The exploration of diverse chemical space is a cornerstone of successful drug discovery programs. Saturated and partially saturated carbocycles are frequently incorporated into drug candidates to enhance their three-dimensional character and improve physicochemical properties. Among these, the seven-membered ring, or cycloheptane, has garnered significant interest due to its unique conformational landscape.

Conformational Flexibility and Bioactivity of Cycloheptane Derivatives

Unlike the more rigid cyclohexane ring, which predominantly exists in a chair conformation, cycloheptane can adopt a range of low-energy conformations, including the twist-chair and chair forms, with a relatively low barrier to interconversion. This conformational flexibility allows molecules incorporating a cycloheptane ring to adapt their shape to bind optimally with the often-complex topographies of protein binding sites. This adaptability can lead to enhanced potency and selectivity of drug candidates.

The Keto-Acid Moiety: A Versatile Handle for Medicinal Chemists

The presence of both a ketone and a carboxylic acid functional group within the same seven-membered ring scaffold offers a wealth of opportunities for synthetic elaboration. The ketone can be a site for nucleophilic addition, reduction to an alcohol, or conversion to a variety of heterocyclic systems. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). This dual functionality makes seven-membered ring keto-acids highly valuable building blocks for the construction of compound libraries for high-throughput screening.

Scope of this Guide

This technical guide is intended to serve as a practical resource for researchers and scientists involved in drug discovery. It will detail robust synthetic strategies for accessing key seven-membered ring keto-acid building blocks, provide guidance on their characterization, and highlight their application in the design of novel therapeutic agents. The focus will be on providing actionable protocols and insights to facilitate the incorporation of these valuable scaffolds into drug development pipelines.

Synthetic Strategies for Seven-Membered Ring Keto-Acids

The construction of seven-membered rings can be challenging due to entropic factors. However, several reliable synthetic methodologies have been developed to access these scaffolds efficiently. The following sections will detail key strategies for the synthesis of cycloheptanone carboxylic acids.

Ring Closure Reactions: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2] This reaction is particularly well-suited for the formation of five- and six-membered rings, but with careful control of reaction conditions, it can be effectively applied to the synthesis of seven-membered rings.[3]

The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group to form a cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic proton of the newly formed β-keto ester. Subsequent acidification furnishes the desired product. The choice of a non-nucleophilic, sterically hindered base can be crucial to minimize side reactions, especially when forming larger rings.[4]

Caption: Mechanism of the Dieckmann Condensation.

This protocol is adapted from established procedures for Dieckmann condensations.[5]

Materials:

-

Diethyl pimelate

-

Sodium ethoxide

-

Anhydrous toluene

-

3 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.

-

Sodium ethoxide (1.1 equivalents) is added to the flask, followed by anhydrous toluene (200 mL).

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene (50 mL) is added dropwise over 1-2 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The mixture is cooled to room temperature, and the ethanol formed during the reaction is removed by distillation.

-

The reaction mixture is then cooled in an ice bath and slowly quenched with 3 M HCl until the pH is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl 2-oxocycloheptanecarboxylate.

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction, side reactions (intermolecular condensation), reverse reaction.[5] | Monitor reaction progress closely. Consider using high-dilution conditions to favor intramolecular cyclization. Ensure a full equivalent of a strong base is used to drive the equilibrium forward. |

| Reaction Stalls | Inactive base, insufficient mixing.[5] | Use a fresh batch of base and ensure vigorous stirring to maintain a good suspension. |

Ring Expansion Reactions

Ring expansion reactions provide a powerful alternative for the synthesis of seven-membered rings from more readily available six-membered precursors.

The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a carbocation that undergoes a ring-expanding rearrangement. A more modern and often higher-yielding approach involves the reaction of a cyclic ketone with diazomethane.[6]

Caption: Ring Expansion of Cyclohexanone.

This protocol is a general representation based on established one-carbon ring expansion methodologies.[7]

Materials:

-

Substituted cyclohexanone

-

Trimethylsilyldiazomethane

-

Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Anhydrous dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the substituted cyclohexanone (1.0 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents).

-

Slowly add trimethylsilyldiazomethane (1.2 equivalents) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthesis of Other Positional Isomers

The synthesis of 3-oxocycloheptanecarboxylic acid derivatives can be more challenging. One potential route involves the Michael addition of a suitable C1 synthon to a cycloheptenone derivative, followed by further functional group manipulation.

4-Oxocycloheptanecarboxylic acid can be synthesized from cycloheptanone through a multi-step sequence. This could involve, for example, the formation of an enamine or enolate followed by reaction with a carboxylating agent, or the oxidation of a 4-substituted cycloheptane derivative.[8]

Summary of Synthetic Routes

| Target Molecule | Synthetic Strategy | Key Precursors | Advantages | Challenges |

| 2-Oxocycloheptanecarboxylate | Dieckmann Condensation | Diethyl pimelate | Convergent, well-established. | Can be low-yielding for 7-membered rings, requires careful control of conditions. |

| Substituted Cycloheptanone | Ring Expansion | Substituted cyclohexanone | Access to diverse substitution patterns. | Use of hazardous reagents like diazomethane, potential for side reactions. |

| 4-Oxocycloheptanecarboxylic Acid | Multi-step synthesis from cycloheptanone | Cycloheptanone | Utilizes a readily available starting material. | Can involve multiple steps with moderate overall yields. |

Characterization of Seven-Membered Ring Keto-Acid Building Blocks

Thorough characterization of these building blocks is essential to confirm their structure and purity before their use in drug discovery campaigns.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cycloheptane ring protons, typically in the range of 1.5-3.0 ppm. The α-protons to the ketone will be deshielded and may appear as complex multiplets. The proton of the carboxylic acid will be a broad singlet far downfield, typically between 10-13 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the ketone carbonyl carbon around 200-210 ppm and a signal for the carboxylic acid carbonyl carbon around 170-185 ppm. The carbons of the cycloheptane ring will appear in the aliphatic region.[9]

The IR spectrum will exhibit two characteristic carbonyl stretching frequencies. The ketone C=O stretch will appear around 1700-1725 cm⁻¹, while the carboxylic acid C=O stretch will be observed around 1700-1760 cm⁻¹. A very broad O-H stretch for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.[10][11]

Mass spectrometry will confirm the molecular weight of the compound. Fragmentation patterns can provide additional structural information, often showing characteristic losses of water, carbon monoxide, and the carboxyl group.[12]

Tabulated Spectroscopic Data for Key Scaffolds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Ethyl 2-oxocycloheptanecarboxylate | ~1.2 (t, 3H), 1.5-2.8 (m, 10H), 3.5 (t, 1H), 4.1 (q, 2H) | ~14, 25-45 (ring CH₂), 55 (CH), 61 (OCH₂), 170 (COO), 205 (C=O) | ~2940, 1735, 1705 |

| 4-Oxocycloheptanecarboxylic Acid | 1.8-2.9 (m, 10H), 11.5 (br s, 1H) | ~28-45 (ring CH₂), 210 (C=O), 180 (COOH) | ~2950, 2650 (br), 1710, 1695 |

(Note: These are approximate values and may vary depending on the solvent and specific substitution patterns.)

Applications in Drug Discovery

Seven-membered ring keto-acid building blocks have found application in the development of a variety of therapeutic agents, leveraging their unique structural and functional characteristics.

As Scaffolds for Kinase Inhibitors

The conformational flexibility of the cycloheptane ring can be advantageous in the design of kinase inhibitors, allowing for the optimization of interactions within the ATP-binding pocket. The keto and acid functionalities serve as key points for derivatization to introduce moieties that can form hydrogen bonds and other crucial interactions with the kinase.[13][14]

In the Development of Central Nervous System (CNS) Agents

The lipophilicity and three-dimensional nature of cycloheptane derivatives can be beneficial for CNS drug candidates, aiding in their ability to cross the blood-brain barrier. The keto-acid group can be used to modulate polarity and introduce functional groups that interact with CNS targets.[15][16]

Application in Oncology: Fused-Ring Systems

Seven-membered rings are found in a number of natural products with anti-cancer activity. Synthetic efforts in oncology often focus on the creation of fused heterocyclic systems where the cycloheptanone keto-acid core provides a foundation for building complex molecular architectures. These fused systems can act as scaffolds for a variety of anti-cancer mechanisms, including the inhibition of cell signaling pathways and the induction of apoptosis.[17][18][19]

Case Studies and Structure-Activity Relationship (SAR) Insights

While specific approved drugs with a simple cycloheptanone carboxylic acid core are not abundant, the scaffold is present in numerous patented compounds and preclinical candidates. For example, derivatives of cycloheptanone have been investigated as potent and selective inhibitors of various enzymes. The keto-acid functionality allows for systematic SAR exploration by modifying the substituents on the ring and at the acid and ketone positions to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

Seven-membered ring keto-acid building blocks are valuable and versatile tools in the arsenal of the medicinal chemist. Their unique conformational properties and the synthetic tractability afforded by the dual keto-acid functionality make them attractive scaffolds for the design of novel therapeutics across a range of disease areas. Continued development of efficient and stereoselective synthetic methods to access a wider variety of substituted cycloheptanone carboxylic acids will undoubtedly fuel their increased application in future drug discovery efforts. The exploration of novel bioisosteric replacements for the carboxylic acid and ketone moieties will further expand the chemical space accessible from these promising building blocks.

References

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

- Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin. (2010). Bioorganic & Medicinal Chemistry Letters, 20(18), 5429-5433.

- one-carbon ring expansion of cycloalkanones to conjug

- Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... Homework.Study.com.

- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(24), 7574.

- Dieckmann Reaction. Name Reactions in Organic Synthesis.

- Dieckmann Condens

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(16), 3978-3990.

- Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Applic

- Dieckmann Condens

- Cycloheptanone - NIST WebBook. National Institute of Standards and Technology.

- Preparation of 3-oxo cyclobutane 1-carboxylic acid. Brainly.in.

- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.

- Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 12(23), 4414-4429.

- The Dieckmann Condens

- CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate.

- challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxyl

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116556.

- IR Spectroscopy of Cyclopentanone and Aldehydes. Scribd.

- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 21, 2345-2378.

- 4-Oxocyclohexanecarboxylic acid | C7H10O3. PubChem.

- How do you convert cyclohexanone to cyclopentanone? Quora.

- ChemInform Abstract: Improved Synthesis of (RS)

- Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Journal of Cancer Science & Therapy, 13(10).

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2729-2756.

- Recent applications of seven-membered rings in drug design. Bioorganic & Medicinal Chemistry, 57, 116650.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.

- Cycloheptanone synthesis. Organic Chemistry Portal.

- 5 Combination of 1H and 13C NMR Spectroscopy. NMR Spectra.

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed.

- 19 - Organic Syntheses Procedure. Organic Syntheses.

- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1773.

- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. PubMed.

- Discovery of Cycloheptanone-Pyrrole Derivatives with α-Hydroxycarboxylate Fragments as Novel Dihydroxy Acid Dehydratase-Targeting Herbicides. Journal of Agricultural and Food Chemistry.

- Research-Paper-4.pdf. Chemistry & Biology Interface.

- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 6(3), 473-481.

- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 4-Oxocyclohexanecarboxylic acid 97. Sigma-Aldrich.

- How can IR spectroscopy be used to identify different organic compounds such as alkanes, alcohols, ethers, carboxylic acids, esters, aldehydes, and ketones? How can the peaks in an IR spectrum help determine the specific compound? Quora.

- Carboxylic Acid Spectroscopy.

- Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Scientific Reports, 11(1), 22353.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Omega, 8(24), 21863-21873.

- Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270-275.

- Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Magnetic Resonance in Chemistry, 45(5), 416-420.

- Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry, 5, 100824.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. longdom.org [longdom.org]

Methodological & Application

Application Notes and Protocols for the Esterification of 4-Oxocycloheptanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Oxocycloheptanecarboxylate Esters

4-Oxocycloheptanecarboxylic acid is a versatile bifunctional molecule incorporating both a ketone and a carboxylic acid within a seven-membered carbocyclic ring. Its esters, the 4-oxocycloheptanecarboxylates, are valuable intermediates in organic synthesis and medicinal chemistry. The presence of two distinct reactive sites allows for sequential and selective modifications, making these esters useful building blocks for more complex molecular architectures. For instance, they can be employed in the synthesis of novel heterocyclic systems, or as scaffolds for the development of new therapeutic agents. The ester moiety can act as a protecting group for the carboxylic acid, or it can be a key pharmacophoric element in its own right. This guide provides a detailed overview of the primary methods for the esterification of 4-oxocycloheptanecarboxylic acid, with a focus on practical, field-proven protocols and the underlying chemical principles.

Strategic Considerations for Esterification: Navigating Chemoselectivity

The primary challenge in the esterification of 4-oxocycloheptanecarboxylic acid is the presence of the ketone functionality. While generally less reactive than the carboxylic acid towards esterification reagents, the ketone can potentially undergo side reactions under certain conditions. Therefore, the choice of esterification method is critical and should be guided by the stability of the starting material and the desired product, as well as the scale of the reaction and the available resources.

Two of the most robust and widely applicable methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.

-

Fischer-Speier Esterification: This is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] It is an equilibrium-driven process, and is typically performed using a large excess of the alcohol as the solvent and a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] To drive the equilibrium towards the product, the water formed during the reaction is often removed, for example, by azeotropic distillation with a Dean-Stark apparatus.[1][2] This method is cost-effective and suitable for large-scale synthesis. However, the harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.

-

Steglich Esterification: This method offers a milder alternative to the Fischer esterification, operating under neutral or slightly basic conditions at room temperature.[6][7][8][9] It employs a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6][7][10] The reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of esters from sterically hindered or acid-labile substrates.[7][9][10] A key advantage is that the water byproduct is consumed by the carbodiimide, forming a urea derivative which can be removed by filtration.[6]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds via a series of reversible protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.[1][5]

Protocol 1: Synthesis of Ethyl 4-Oxocycloheptanecarboxylate

This protocol describes a representative procedure for the synthesis of ethyl 4-oxocycloheptanecarboxylate.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Oxocycloheptanecarboxylic acid | 156.18 | 5.00 g | 32.0 | Starting Material |

| Ethanol (absolute) | 46.07 | 100 mL | - | Reagent/Solvent |

| Sulfuric acid (concentrated) | 98.08 | 1 mL | - | Catalyst |

| Saturated sodium bicarbonate solution | - | As needed | - | Quenching Agent |

| Brine | - | As needed | - | Washing Agent |

| Anhydrous magnesium sulfate | 120.37 | As needed | - | Drying Agent |

| Toluene | 92.14 | 50 mL | - | Azeotroping Agent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-oxocycloheptanecarboxylic acid (5.00 g, 32.0 mmol), ethanol (100 mL), and toluene (50 mL).

-

Carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 4-oxocycloheptanecarboxylate.

Visualization of the Fischer Esterification Workflow:

Caption: Workflow for Fischer Esterification.

Method 2: Steglich Esterification

The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then intercepts this intermediate to form an even more reactive N-acylpyridinium species. This species is readily attacked by the alcohol to furnish the desired ester, with the regeneration of DMAP.[6][7]

Protocol 2: Synthesis of Methyl 4-Oxocycloheptanecarboxylate

This protocol provides a representative procedure for the synthesis of methyl 4-oxocycloheptanecarboxylate.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Oxocycloheptanecarboxylic acid | 156.18 | 5.00 g | 32.0 | Starting Material |

| Methanol | 32.04 | 2.05 g (2.59 mL) | 64.0 | Reagent |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 7.28 g | 35.2 | Coupling Agent |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.39 g | 3.2 | Catalyst |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - | Solvent |

| Diethyl ether | 74.12 | As needed | - | for washing |

Procedure:

-

To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-oxocycloheptanecarboxylic acid (5.00 g, 32.0 mmol), methanol (2.05 g, 64.0 mmol), and 4-(dimethylamino)pyridine (0.39 g, 3.2 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (7.28 g, 35.2 mmol) in a minimal amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

-

Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-oxocycloheptanecarboxylate.

Visualization of the Steglich Esterification Reaction Pathway:

Caption: Key intermediates in Steglich Esterification.

Characterization and Purification

The resulting esters can be purified by standard laboratory techniques. Vacuum distillation is often suitable for thermally stable, lower-boiling point esters, while column chromatography on silica gel is a versatile method for a wider range of products.

Characterization of the purified ester can be achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the ester.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹) and the ketone carbonyl stretch (around 1715 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Troubleshooting and Key Considerations

-

Incomplete Reaction: In Fischer esterification, ensure efficient water removal. In Steglich esterification, ensure all reagents are anhydrous.

-

Side Reactions: Under strongly acidic conditions (Fischer), the ketone may undergo acid-catalyzed side reactions such as enolization or aldol-type condensations, although these are generally less favorable than esterification. In the Steglich reaction, a potential side reaction is the formation of an N-acylurea if the alcohol is not sufficiently reactive.[6] The use of DMAP largely mitigates this issue.[10]

-

Purification Challenges: The removal of DCU in the Steglich esterification can sometimes be challenging. Thorough washing of the filter cake and careful handling are important.

Conclusion

The esterification of 4-oxocycloheptanecarboxylic acid can be successfully achieved using both the Fischer-Speier and Steglich methods. The choice between these two protocols will depend on the specific requirements of the synthesis, including the sensitivity of the substrate to acidic conditions and the desired scale of the reaction. The protocols provided in this guide offer robust starting points for the synthesis of 4-oxocycloheptanecarboxylate esters, which are valuable intermediates for further synthetic transformations in drug discovery and materials science.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Nahmany, M., & Melman, A. (2004). Chemoselectivity in reactions of esterification. Organic & Biomolecular Chemistry, 2(11), 1563-1572. DOI: 10.1039/B403161J. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

ACS Publications. (2016, August 17). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

PubMed. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2021, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. One moment, please... [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 4-Oxocycloheptane Derivatives via Ring Expansion Strategies

Introduction: The Significance of Seven-Membered Carbocycles in Modern Drug Discovery

The cycloheptanone framework, particularly with substitution at the 4-position, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional architecture allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Derivatives of 4-oxocycloheptane are integral components of a range of therapeutic agents, from anticancer to anti-inflammatory drugs. However, the synthesis of these seven-membered rings presents a considerable challenge due to unfavorable entropic and enthalpic factors associated with direct cyclization methods.[1]

Ring expansion reactions offer an elegant and powerful solution to this synthetic hurdle. By starting with more readily accessible five- or six-membered ring precursors, these methods provide a kinetically favored pathway to the desired cycloheptanone core. This application note provides an in-depth guide to three robust and widely adopted ring expansion methodologies for the synthesis of 4-oxocycloheptane derivatives: the Tiffeneau-Demjanov rearrangement, diazomethane-mediated homologation, and a modern transition-metal-catalyzed approach using vinylcyclopropanes.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only detailed, actionable protocols but also the underlying mechanistic principles and strategic considerations essential for successful implementation and adaptation in a laboratory setting.

Method 1: Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a classic and reliable one-carbon ring expansion of a cyclic ketone.[2][3] The overall transformation converts a substituted cyclohexanone into the corresponding cycloheptanone through a β-amino alcohol intermediate, which upon treatment with nitrous acid, undergoes a rearrangement.[4][5]

Mechanistic Rationale and Strategic Considerations

The reaction proceeds in three key stages:

-

Cyanohydrin Formation: The parent cyclohexanone is first converted to a cyanohydrin. This step introduces the additional carbon atom required for the expansion.

-

Reduction to a β-Amino Alcohol: The nitrile group of the cyanohydrin is then reduced to a primary amine, typically using a powerful hydride reagent like lithium aluminum hydride (LAH), to yield a 1-(aminomethyl)cycloalkanol.

-

Diazotization and Rearrangement: The crucial ring expansion occurs upon treatment of the β-amino alcohol with nitrous acid (generated in situ from sodium nitrite and a protic acid). The primary amine is converted into an unstable diazonium ion, which readily decomposes, extruding nitrogen gas to form a primary carbocation. This is immediately followed by a 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, which then deprotonates to yield the ring-expanded ketone.[6]

The regioselectivity of the alkyl shift is a key consideration. In unsymmetrically substituted cyclohexanones, the more substituted carbon atom generally migrates preferentially.[3]

Visualizing the Tiffeneau-Demjanov Rearrangement

Caption: Workflow for the Tiffeneau-Demjanov Ring Expansion.

Experimental Protocol: Synthesis of 4-Methylcycloheptanone

This protocol details the synthesis of 4-methylcycloheptanone from 4-methylcyclohexanone.

Step 1: Synthesis of 1-Cyano-4-methylcyclohexanol [6][7]

-

To a stirred solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane or ethanol at 0 °C, add a solution of sodium cyanide (1.2 eq) in water.

-

Slowly add a solution of sodium bisulfite or a weak acid like acetic acid (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

Step 2: Reduction to 1-(Aminomethyl)-4-methylcyclohexanol [6][7]

-

Prepare a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser under an inert atmosphere (N2 or Ar).

-

Cool the suspension to 0 °C and add a solution of the cyanohydrin from Step 1 in the same anhydrous solvent dropwise. Caution: The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with ether.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the desired amino alcohol.

Step 3: Ring Expansion to 4-Methylcycloheptanone [2][6]

-

Dissolve the amino alcohol from Step 2 in a mixture of water and a suitable acid (e.g., acetic acid or dilute HCl) and cool to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1-1.5 eq) in water dropwise to the stirred solution, ensuring the temperature remains between 0-5 °C.

-

After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until nitrogen evolution ceases.

-

Extract the product with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by vacuum distillation or column chromatography on silica gel.

| Parameter | Step 1: Cyanohydrin | Step 2: Reduction | Step 3: Ring Expansion |

| Key Reagents | 4-methylcyclohexanone, NaCN | 1-cyano-4-methylcyclohexanol, LiAlH₄ | 1-(aminomethyl)-4-methylcyclohexanol, NaNO₂, HCl |

| Solvent | Dichloromethane/Water | Anhydrous Diethyl Ether | Water/Acetic Acid |

| Temperature | 0 °C to RT | 0 °C to Reflux | 0 °C to RT |

| Reaction Time | 12-24 h | 4-6 h | 3-6 h |

| Typical Yield | >90% (crude) | 75-85% | 60-75% |

Method 2: Diazomethane-Mediated Ring Expansion

The reaction of cyclic ketones with diazomethane is a direct and often high-yielding method for one-carbon ring homologation.[8][9] While highly effective, this method requires specialized equipment and stringent safety precautions due to the toxic and explosive nature of diazomethane.[10][11]

Mechanistic Rationale and Causality

Diazomethane acts as a nucleophile, with the carbon atom attacking the electrophilic carbonyl carbon of the cyclohexanone.[8][9] This forms a tetrahedral intermediate which subsequently collapses, expelling the exceptionally stable dinitrogen molecule (N₂) to generate a carbocation. A 1,2-alkyl shift then occurs to expand the ring, yielding the cycloheptanone product.[9][12] The reaction is often catalyzed by a Lewis acid, which activates the ketone towards nucleophilic attack.

The primary challenge of this method lies in the handling of diazomethane. It is a highly toxic, explosive gas that is typically generated in situ from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) or nitrosomethylurea and used immediately as an ethereal solution.[11][13][14] All operations must be conducted in a well-ventilated fume hood, behind a blast shield, and using glassware with fire-polished joints to avoid any sharp edges that could initiate detonation.[10][14]

Visualizing the Diazomethane Reaction Mechanism

Caption: Mechanism of Diazomethane Ring Expansion.

Protocol: Homologation of Cyclohexanone to Cycloheptanone

SAFETY PREAMBLE: Diazomethane is extremely toxic and potentially explosive.[10][15] This procedure must only be performed by trained personnel in a designated chemical fume hood, behind a safety shield. Use of specialized diazomethane generation glassware with fire-polished joints is mandatory. Avoid contact with rough surfaces, strong light, and high temperatures.[10][14] Personal protective equipment, including a lab coat, safety goggles, a face shield, and appropriate gloves (double gloving is recommended), must be worn at all times.[16]

Step 1: In Situ Generation of Diazomethane Solution (Adapted from Organic Syntheses procedure[13][14])

-

Set up a diazomethane generation apparatus (e.g., a Diazald® kit) behind a blast shield in a fume hood.

-

In the reaction flask, place a solution of potassium hydroxide (e.g., 6g in 10 mL of water), 35 mL of 2-(2-ethoxyethoxy)ethanol (Carbitol), and 10 mL of diethyl ether.

-

In a dropping funnel, prepare a solution of Diazald® (p-tolylsulfonylmethylnitrosamide, 0.1 mol) in 125 mL of diethyl ether.

-

Heat the reaction flask in a water bath to 65-70 °C.

-

Slowly add the Diazald® solution from the dropping funnel over 20-30 minutes. The yellow diazomethane gas will co-distill with the ether.

-

Collect the yellow ethereal diazomethane solution in a receiving flask cooled in an ice bath. Do not distill to dryness.

Step 2: Ring Expansion Reaction [8][12]

-

Dissolve cyclohexanone (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

-